molecular formula C15H11Cl2NO3 B2554007 2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid CAS No. 937604-95-0

2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid

Cat. No.: B2554007
CAS No.: 937604-95-0
M. Wt: 324.16
InChI Key: KMGIHAXAKXRFLZ-UHFFFAOYSA-N
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Description

2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid is a chemical compound with the molecular formula C15H11Cl2NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid typically involves the reaction of 2,4-dichloroaniline with phenylacetic acid derivatives. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity. The process may include steps such as:

    Nitration: Introduction of nitro groups to the phenyl ring.

    Reduction: Conversion of nitro groups to amino groups.

    Acylation: Formation of the carbamoyl group by reacting with acyl chlorides.

    Hydrolysis: Conversion of ester groups to carboxylic acids.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process may also involve purification steps such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar structure.

    2-(2-(N-(2,4-Difluorophenyl)carbamoyl)phenyl)acetic acid: A fluorinated analog with different chemical properties.

Uniqueness

2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid is unique due to its specific dichlorophenyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-10-5-6-13(12(17)8-10)18-15(21)11-4-2-1-3-9(11)7-14(19)20/h1-6,8H,7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGIHAXAKXRFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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